molecular formula C4H10ClNO B2779785 (1R,2R)-2-methoxycyclopropanamine hydrochloride CAS No. 2215117-52-3

(1R,2R)-2-methoxycyclopropanamine hydrochloride

Cat. No. B2779785
CAS RN: 2215117-52-3
M. Wt: 123.58
InChI Key: XLWRVSLZASDSJT-VKKIDBQXSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“(1R,2R)-2-methoxycyclopropanamine hydrochloride” is a chemical compound used for laboratory research and development . Its molecular formula is C4H10ClNO and its molecular weight is 123.58 g/mol .


Molecular Structure Analysis

The InChI code for “this compound” is 1S/C4H9NO.ClH/c1-6-4-2-3(4)5;/h3-4H,2,5H2,1H3;1H/t3-,4-;/m1./s1 . This code provides a unique identifier for the compound and can be used to generate a 3D structure.

Mechanism of Action

The mechanism of action of (1R,2R)-2-methoxycyclopropanamine hydrochloride is not fully understood. However, it is believed to act by inhibiting enzymes that are involved in various cellular processes. The compound has been shown to inhibit the activity of monoamine oxidase, an enzyme that is involved in the metabolism of neurotransmitters such as dopamine, serotonin, and norepinephrine.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. In animal studies, the compound has been shown to increase the levels of neurotransmitters such as dopamine, serotonin, and norepinephrine in the brain. It has also been shown to have anti-inflammatory and antioxidant properties.

Advantages and Limitations for Lab Experiments

The advantages of using (1R,2R)-2-methoxycyclopropanamine hydrochloride in lab experiments include its high purity, excellent yield, and well-established synthesis method. However, the compound has some limitations, including its limited solubility in water and its potential toxicity at high concentrations.

Future Directions

There are several future directions for the research on (1R,2R)-2-methoxycyclopropanamine hydrochloride. One direction is to investigate its potential as a therapeutic agent for various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. Another direction is to explore its potential as a building block in the synthesis of complex molecules. Additionally, there is a need to further understand the mechanism of action of the compound and its potential side effects.
Conclusion:
In conclusion, this compound is a chemical compound that has shown potential in various scientific research applications. Its well-established synthesis method, high purity, and excellent yield make it an attractive compound for use in lab experiments. Its potential as a therapeutic agent for various diseases and as a building block in the synthesis of complex molecules make it an exciting area of research for the future.

Synthesis Methods

The synthesis of (1R,2R)-2-methoxycyclopropanamine hydrochloride involves the reaction of cyclopropane carboxylic acid with methanol and hydrochloric acid. The reaction is carried out under controlled conditions, and the resulting product is purified using various techniques, including recrystallization and chromatography. The yield of the reaction is typically high, and the purity of the product is excellent.

Scientific Research Applications

(1R,2R)-2-methoxycyclopropanamine hydrochloride has shown potential in various scientific research applications. One of the most significant applications is in medicinal chemistry, where it has been used to develop novel drugs targeting various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. The compound has also shown potential in chemical synthesis, where it has been used as a building block in the synthesis of various complex molecules.

Safety and Hazards

“(1R,2R)-2-methoxycyclopropanamine hydrochloride” is intended for laboratory research and development use only. It should not be used as drugs, agricultural or pesticidal products, food additives, or household chemicals .

properties

IUPAC Name

(1R,2R)-2-methoxycyclopropan-1-amine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H9NO.ClH/c1-6-4-2-3(4)5;/h3-4H,2,5H2,1H3;1H/t3-,4-;/m1./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLWRVSLZASDSJT-VKKIDBQXSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1CC1N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CO[C@@H]1C[C@H]1N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H10ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

123.58 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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